Talazoparib
概述
描述
塔拉唑帕利是一种聚(ADP-核糖)聚合酶抑制剂,主要用于治疗乳腺癌和前列腺癌。它以商品名Talzenna销售,以其抑制聚(ADP-核糖)聚合酶的能力而闻名,这些酶在DNA修复中起着至关重要的作用。塔拉唑帕利对治疗具有BRCA突变的癌症特别有效 .
作用机制
塔拉唑帕利通过抑制聚(ADP-核糖)聚合酶发挥作用,这些酶对于修复单链DNA断裂至关重要。通过抑制这些酶,塔拉唑帕利阻止了DNA损伤的修复,导致DNA链断裂的积累。这种积累最终导致细胞死亡,特别是在具有BRCA突变的癌细胞中,这些细胞已经缺乏DNA修复机制 .
生化分析
Biochemical Properties
Talazoparib interacts with the PARP family of enzymes, which play a critical role in repairing DNA single-strand breaks . It inhibits the catalytic activity of PARP-1 and PARP-2 enzymes, which are involved in base excision repair of DNA single-strand breaks .
Cellular Effects
This compound has shown cytotoxicity in cancer cell lines that harbored defects in DNA repair genes, including BRCA1 and BRCA2 . It also mediates anti-tumor effects on patient-derived xenograft breast cancer models bearing mutated BRCA1 or mutated BRCA2 or wild type BRCA1 and BRCA2 .
Molecular Mechanism
This compound exerts its effects at the molecular level by inhibiting the PARP enzymes, thereby preventing the repair of DNA single-strand breaks . This leads to the accumulation of DNA single-strand breaks, which then leads to DNA double-strand breaks and subsequently cell death .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has shown to cause DNA damage response and inhibition of PARP enzymatic activity in patients with advanced solid tumors harboring BRCA1/2 mutations after 8 days of treatment .
Metabolic Pathways
This compound is minimally metabolized, with less than 30% of the drug undergoing metabolism . The identified metabolic pathways of this compound in humans include cysteine conjugation of mono-desfluoro-talazoparib, dehydrogenation, glucuronide conjugation, and mono-oxidation .
Transport and Distribution
This compound is distributed within the body with an apparent volume of distribution of 420 L . It does not preferentially distribute into red blood cells .
准备方法
塔拉唑帕利的合成涉及多个步骤,从关键中间体的制备开始。主要合成路线之一包括使用4-氨基-6-氟异苯并呋喃-1(3H)-酮和4-氟苯甲醛作为起始原料。反应涉及使用手性柱和甲醇以及二氧化碳作为洗脱液的手性超临界流体色谱分离 。塔拉唑帕利的工业生产遵循类似的合成路线,但经过优化以获得更高的产量和纯度。
化学反应分析
科学研究应用
塔拉唑帕利具有广泛的科学研究应用:
化学: 用作模型化合物来研究聚(ADP-核糖)聚合酶抑制和DNA修复机制。
生物学: 用于研究以了解聚(ADP-核糖)聚合酶在细胞过程中的作用。
相似化合物的比较
塔拉唑帕利与其他聚(ADP-核糖)聚合酶抑制剂(如奥拉帕利、鲁卡帕利和尼拉帕利)进行比较。虽然所有这些化合物都抑制聚(ADP-核糖)聚合酶,但塔拉唑帕利由于其在受损DNA上捕获聚(ADP-核糖)聚合酶的更高效力而独一无二,从而导致更大的细胞毒性 。这使得塔拉唑帕利在治疗具有BRCA突变的癌症方面特别有效。
类似化合物
- 奥拉帕利
- 鲁卡帕利
- 尼拉帕利
属性
IUPAC Name |
(11S,12R)-7-fluoro-11-(4-fluorophenyl)-12-(2-methyl-1,2,4-triazol-3-yl)-2,3,10-triazatricyclo[7.3.1.05,13]trideca-1,5(13),6,8-tetraen-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14F2N6O/c1-27-18(22-8-23-27)15-16(9-2-4-10(20)5-3-9)24-13-7-11(21)6-12-14(13)17(15)25-26-19(12)28/h2-8,15-16,24H,1H3,(H,26,28)/t15-,16-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWGQMRYQVZSGDQ-HZPDHXFCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NC=N1)C2C(NC3=CC(=CC4=C3C2=NNC4=O)F)C5=CC=C(C=C5)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=NC=N1)[C@@H]2[C@H](NC3=CC(=CC4=C3C2=NNC4=O)F)C5=CC=C(C=C5)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14F2N6O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001025928 | |
Record name | Talazoparib | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001025928 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
380.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Talazoparib binds to and inhibits PARP1 and PARP2 at the NAD+ binding site with a Ki of 1.2 and 0.87 nM, respectively. The inhibitory effect on PAR synthesis has an EC50 of 2.51 nM. | |
Record name | Talazoparib | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11760 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
1207456-01-6, 1373431-65-2 | |
Record name | Talazoparib | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1207456-01-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Talazoparib [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1207456016 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Talazoparib | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11760 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Talazoparib | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001025928 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (8S,9R)-5-fluoro-8-(4-fluorophenyl)-9-(1-methyl-1H-1,2,4-triazol-5-yl)-2,7,8,9-tetrahydro-3H-pyrido[4,3,2-de]phthalazin-3-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3H-Pyrido[4,3,2-de]phthalazin-3-one, 5-fluoro-8-(4-fluorophenyl)-2,7,8,9-tetrahydro-9-(1-methyl-1H-1,2,4-triazol-5-yl)-, (8S,9R)- | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | TALAZOPARIB | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9QHX048FRV | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Q1: How does talazoparib interact with its target, PARP?
A: this compound is a highly potent and specific PARP1/2 inhibitor. It displays a dual mechanism of action: catalytic inhibition of PARP enzymatic activity and trapping of PARP proteins on DNA at sites of damage. This trapping prevents PARP from dissociating from DNA, leading to the accumulation of PARP-DNA complexes and ultimately cell death. []
Q2: What are the downstream effects of PARP inhibition and trapping by this compound?
A: By inhibiting PARP and trapping it on DNA, this compound prevents the repair of single-strand DNA breaks. This accumulation of DNA damage ultimately leads to replication fork stalling and collapse, resulting in double-strand DNA breaks. In cells with deficient homologous recombination (HR) repair pathways, such as those with BRCA1/2 mutations, these double-strand breaks cannot be efficiently repaired, leading to cell death. [, ]
Q3: Does this compound affect the cell cycle?
A: Yes, research shows that this compound treatment leads to cell cycle arrest. Studies on SLFN11-proficient cells show an S phase arrest without DNA replication. Interestingly, this arrest seems independent of ATR, the key regulator of the intra-S phase checkpoint. []
Q4: What is the molecular formula and weight of this compound?
A4: The scientific papers provided do not include the molecular formula or weight of this compound. You may find this information in drug databases or chemical structure resources.
Q5: Is there any spectroscopic data available for this compound?
A5: The provided research papers do not delve into spectroscopic data for this compound.
Q6: Do the provided research papers discuss material compatibility, stability, or catalytic properties of this compound?
A6: The research papers primarily focus on the biological activity and clinical applications of this compound. Information regarding material compatibility, stability outside of biological contexts, or catalytic properties is not covered in these studies.
Q7: Have any computational studies been conducted to understand the interaction of this compound with PARP?
A: While not extensively detailed in these research papers, computational molecular docking analyses have been used to simulate the interaction between this compound and drug efflux pumps like ABCC1 and ABCG2. [] This approach helps understand potential drug resistance mechanisms.
Q8: How do structural modifications of this compound affect its activity, potency, and selectivity?
A: While the provided papers don't delve into specific structural modifications of this compound, they highlight its potency compared to other PARP inhibitors. this compound demonstrates a 10,000-fold increase in PARP trapping compared to other agents. [] This suggests that structural features contribute to its enhanced activity and potential for synergistic effects.
Q9: What formulation strategies are being explored to improve this compound's stability, solubility, or bioavailability?
A: Researchers are actively investigating novel drug delivery systems to enhance this compound's therapeutic efficacy and potentially mitigate side effects. One promising approach involves the development of this compound-loaded nanoparticles, particularly solid lipid nanoparticles (SLNs) [] and PLGA implants [, , ]. These nanoformulations have shown promising results in preclinical models, enhancing drug delivery to tumor sites and improving treatment outcomes while minimizing toxicity.
Q10: Do the provided research articles discuss SHE (Safety, Health, and Environment) regulations related to this compound?
A10: The research papers primarily focus on the pharmacological aspects and clinical investigations of this compound. Information regarding specific SHE regulations and compliance is not discussed within these papers.
Q11: What is the ADME (absorption, distribution, metabolism, excretion) profile of this compound?
A: A mass balance study using 14C-labeled this compound revealed minimal metabolism and predominantly renal excretion of unchanged drug. Approximately 68.7% of the radioactive dose was recovered in urine and 19.7% in feces. [] The concentration-time profiles of unchanged this compound in plasma and whole blood were similar, with a median time to peak concentration of 30 minutes and a mean half-life of approximately 80 hours. []
Q12: Does this compound cross the blood-brain barrier?
A: Research suggests restricted delivery of this compound across the blood-brain barrier. This is likely due to its efflux by the MDR1 transporter. In a study on glioblastoma, brain this compound concentrations were significantly lower than plasma concentrations, indicating limited penetration. []
Q13: What is the in vitro efficacy of this compound in various cancer cell lines?
A: this compound displays potent in vitro activity against a variety of cancer cell lines, particularly those with deficiencies in HR DNA repair pathways. This sensitivity is observed in cell lines derived from breast cancer [, , , ], prostate cancer [, , ], small cell lung cancer [, ], ovarian cancer [, ], chondrosarcoma [], and Ewing sarcoma [, ], among others. The IC50 values for this compound vary among cell lines, ranging from nanomolar to micromolar concentrations.
Q14: What preclinical models have been used to evaluate this compound's efficacy?
A: this compound's efficacy has been extensively evaluated in preclinical models, including patient-derived xenografts (PDXs) and genetically engineered mouse models. These models encompass various cancer types such as breast cancer [, , , , , , ], prostate cancer [, , ], small cell lung cancer [, ], ovarian cancer [, ], Ewing sarcoma [, ], and glioblastoma [].
Q15: Have there been any clinical trials investigating this compound's efficacy?
A15: Yes, multiple clinical trials have investigated this compound's efficacy in various cancer types. Notable examples include:
- EMBRACA (NCT01945775): A phase 3 trial demonstrating superior progression-free survival with this compound compared to standard chemotherapy in patients with germline BRCA1/2-mutated, HER2-negative advanced breast cancer. [, , ]
- ABRAZO (NCT02034916): A phase 2 trial evaluating this compound in patients with germline BRCA1/2-mutated advanced breast cancer. []
- NCT01286987: A phase 1 trial investigating this compound in patients with advanced/recurrent solid tumors. [, ]
- NCT03042910: A phase 1 cardiac repolarization trial evaluating this compound in patients with advanced solid tumors. []
- NCT02921919: An open-label extension trial of this compound in patients with advanced cancers. []
Q16: Is this compound more effective as a single agent or in combination with other therapies?
A16: Research suggests that combining this compound with other therapies can enhance its efficacy. Preclinical studies demonstrate synergistic anti-tumor effects when combined with:
- Temozolomide: Demonstrated significant synergism in Ewing sarcoma models, both in vitro and in vivo. [, ]
- Chemotherapy: Studies show promising results in combination with various chemotherapeutic agents in different cancer types, including platinum-based chemotherapy in TNBC and carboplatin in various cancers. [, , , , ]
- Radiation Therapy: Preclinical data indicate synergistic effects in head and neck squamous cell carcinoma models. []
- Anti-HER2 therapies: Combinations with Trastuzumab or T-DM1 showed efficacy in HER2-positive and HER2-low breast cancer PDX models. []
Q17: What are the known mechanisms of resistance to this compound?
A17: Several mechanisms of resistance to this compound have been identified, including:
- Deficiency or low expression of SLFN11: Studies suggest that inactivation of SLFN11, a gene involved in DNA replication stress response, confers resistance to this compound. []
- Overexpression of drug efflux pumps: Increased expression of efflux pumps, specifically ABCC1 and ABCG2, can lead to reduced intracellular concentrations of this compound and subsequent resistance. [, ]
Q18: What are the common adverse effects associated with this compound treatment?
A18: The most common adverse events associated with this compound are primarily hematologic:
- Anemia: The most frequent adverse event, occurring in nearly half of patients treated with this compound. [, ]
- Neutropenia and Thrombocytopenia: Occur less frequently than anemia but are still common side effects. [, ]
Q19: How are hematologic toxicities associated with this compound managed?
A19: Hematologic toxicities are generally manageable with supportive care measures, including:
- Dose Modifications: Dose interruptions or reductions are common strategies to manage hematologic toxicities. [, ]
- Transfusions: Blood transfusions may be necessary in cases of severe anemia. []
Q20: What strategies are being explored to improve this compound delivery to specific targets or tissues?
A20: Beyond nanoparticles, researchers are exploring other strategies:
- Brachytherapy Spacers: Modified brachytherapy spacers loaded with this compound offer a promising approach for sustained and localized drug delivery directly to the tumor site. []
- Antibody-Mediated Targeting: Combining nanoparticles with tumor-specific antibodies could enhance the selectivity and efficacy of this compound delivery. []
Q21: Are there any biomarkers to predict this compound's efficacy?
A21: While BRCA1/2 mutations are established biomarkers, research is exploring additional predictive markers:
- Homologous Recombination Deficiency (HRD): HRD, even in the absence of BRCA mutations, is associated with this compound sensitivity. [, , ] HRD scores, determined by genomic instability assays, are being investigated as potential predictive markers.
- SLFN11 Expression: High SLFN11 expression correlates with sensitivity to this compound in SCLC cell lines. []
- Other DNA Damage Response (DDR) Genes: Mutations in DDR genes like ATM, ARID1A, IDH1, BAP1, ATR, CHK2, and PALB2 are being investigated as potential predictors of response. []
Q22: How is treatment response to this compound monitored?
A: Treatment response is typically monitored using imaging techniques like CT scans and MRI to assess tumor size and progression. Additionally, monitoring blood cell counts is crucial for early detection and management of hematologic toxicities. []
Q23: What analytical methods are used to characterize, quantify, and monitor this compound?
A23: The research papers mention several analytical techniques used in this compound research:
- High-Performance Liquid Chromatography (HPLC): Used to analyze and quantify this compound concentrations in various matrices, including plasma, tumor tissues, and nanoparticle formulations. [, , , ]
- Liquid Chromatography-Mass Spectrometry (LC-MS): Employed for the sensitive and specific quantification of this compound and its metabolites. []
- Immunofluorescence Assays (IFA): Used to detect and quantify the expression of specific proteins, such as DNA damage response markers like γH2AX, pNBS1, and Rad51, in tumor tissues. []
- Flow Cytometry: Utilized to analyze cell cycle distribution, assess apoptosis, and quantify DNA damage markers like phosphorylated H2AX. [, , ]
- Western Blotting: Employed to detect and quantify protein expression levels, including PARP, SLFN11, and other DNA damage response proteins. [, , , ]
- ELISA: Used to measure total PAR levels in tumor tissues, providing insights into PARP activity. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。